REACTION_CXSMILES
|
Br[CH2:2][C:3]1([CH2:7][OH:8])[CH2:6][O:5][CH2:4]1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O>[OH:5][CH2:4][C:3]1([CH2:7][OH:8])[CH2:6][N:16]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:2]1
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
BrCC1(COC1)CO
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 60° C
|
Type
|
WAIT
|
Details
|
After 2 hours the solution was again allowed
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove by-products
|
Type
|
ADDITION
|
Details
|
by the addition of a solution of 5.5 g of sodium hydroxide in 10 ml of water
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature the pH of the mixture
|
Type
|
TEMPERATURE
|
Details
|
was raised by addition of another solution of 5.5 g of sodium hydroxide in 10 ml of water
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
to remove benzylamine
|
Type
|
CUSTOM
|
Details
|
The water was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the dichloromethane was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving 1
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCC1(CN(C1)CC1=CC=CC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |